4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester typically involves the acetylation of N-acetylneuraminic acid. The process begins with the protection of the hydroxyl groups of N-acetylneuraminic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted sialic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

This compound is extensively utilized as a substrate in studies focused on sialic acid metabolism . It plays a crucial role in understanding cellular interactions, particularly in the context of viral infections and immune responses. Researchers have employed it to investigate how sialic acids influence cell signaling and recognition processes.

Vaccine Development

In the realm of vaccine formulation , 4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester is used to enhance the immunogenicity of antigens. Its derivatives can improve vaccine efficacy against various pathogens by stimulating a stronger immune response. This application is particularly relevant in developing vaccines for viral infections where sialic acids are involved in the pathogenicity.

Drug Design

The structural properties of this compound are leveraged in drug design , specifically for creating inhibitors targeting sialidases—enzymes that play a significant role in the pathogenicity of several viruses and bacteria. By inhibiting these enzymes, researchers aim to develop therapeutic agents that can mitigate infections caused by these pathogens.

Glycobiology

In glycobiology , this compound aids in studying glycoproteins and glycolipids. Understanding their functions is vital for elucidating mechanisms involved in cell signaling and recognition processes. The insights gained from such studies can lead to advancements in targeted therapies for diseases where glycan interactions are disrupted.

Diagnostic Applications

This compound is also employed in developing diagnostic assays for sialic acid-related diseases. These assays provide valuable insights into conditions such as cancer and neurodegenerative disorders by measuring the levels of sialic acids in biological samples.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Substrate for studies on sialic acid metabolism and cellular interactions |

| Vaccine Development | Enhances immunogenicity of antigens for improved vaccine efficacy |

| Drug Design | Inhibitor design targeting sialidases related to viral and bacterial pathogenicity |

| Glycobiology | Studies on glycoproteins and glycolipids for cell signaling and recognition |

| Diagnostic Applications | Development of assays for detecting sialic acid-related diseases |

Wirkmechanismus

The mechanism of action of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester involves its interaction with specific molecular targets, such as glycoproteins and glycolipids on cell surfaces. It modulates cell-cell interactions and signaling pathways by mimicking natural sialic acids. This compound can inhibit or enhance biological processes depending on its structural modifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester: Another acetylated derivative of N-acetylneuraminic acid with one additional acetyl group.

Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate: A closely related compound with similar properties and applications.

Uniqueness

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is unique due to its specific acetylation pattern, which influences its reactivity and interaction with biological molecules. This distinct structure makes it particularly useful in the synthesis of sialoglycoconjugates and in studying their biological functions .

Biologische Aktivität

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic acid methyl ester (Neu5Ac4,7,8,9) is a sialic acid derivative that plays a significant role in various biological processes. Sialic acids are a family of nine-carbon sugars that are commonly found at the terminal ends of glycan chains in glycoproteins and glycolipids. This compound is particularly notable for its potential applications in glycobiology and its involvement in cellular interactions.

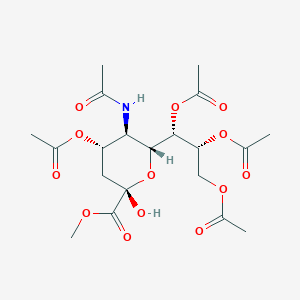

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₂₀H₂₉NO₁₃

- Molecular Weight : 491.45 g/mol

- CAS Number : 84380-10-9

| Property | Value |

|---|---|

| Purity Limit | > 95% |

| Appearance | White Powder |

| Storage Temperature | Refrigerator |

Biological Functions

Sialic acids, including Neu5Ac4,7,8,9, are involved in various critical biological functions:

- Cell-Cell Recognition : Sialic acids are essential for cell recognition processes. They play a pivotal role in the binding of pathogens to host cells. For example, influenza viruses utilize sialic acid on the surface of cells for entry into host tissues .

- Immune Response Modulation : Sialylated glycans can influence immune responses. The interaction between sialic acids and immune receptors such as Siglec (Sialic acid-binding Immunoglobulin-type Lectin) has been linked to the regulation of inflammation and autoimmune diseases .

- Neuronal Development : Sialic acids are abundant in neural tissues and are believed to be crucial for brain development and function. They contribute to the formation of gangliosides and glycolipids that are vital for neuronal signaling .

Case Study 1: Sialic Acids in Viral Infections

A study highlighted the role of sialic acids in viral infections, particularly influenza. The binding of hemagglutinin (a viral protein) to sialic acid on the surface of epithelial cells initiates infection. Neu5Ac4,7,8,9 was shown to inhibit this binding in vitro, suggesting its potential as a therapeutic agent against influenza virus .

Case Study 2: Cancer Diagnostics

Research has shown that sialylated glycans are overexpressed in certain cancers. Neu5Ac4,7,8,9 has been investigated as a biomarker for pancreatic cancer due to its presence in elevated levels in tumor tissues. This compound could potentially be used in diagnostic assays or as part of immunotherapeutic strategies targeting sialylated antigens .

Eigenschaften

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(28,19(27)29-6)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18,28H,7-8H2,1-6H3,(H,21,22)/t14-,15+,16+,17+,18+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKDMYCBPKFKCV-DCDDNHAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456014 | |

| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84380-10-9 | |

| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester in studying neuraminidase activity?

A: This compound serves as a vital precursor in synthesizing the fluorogenic substrate analogue, 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid. This analogue is crucial for detecting and characterizing human acid neuraminidase activity. [] Specifically, it allows researchers to study neuraminidase activity in cultured human skin fibroblasts and identify deficiencies associated with sialidosis, a neurological storage disorder. []

Q2: How is this compound used in the synthesis of α-glycosides of N-acetylneuraminic acid?

A: This compound, specifically its 2β-halo-3β-hydroxy derivative, plays a key role in efficiently synthesizing α-glycosides of N-acetylneuraminic acid derivatives. [, ] This is a significant advancement in carbohydrate chemistry as it enables the preparation of complex sialic acid-containing molecules, including gangliosides, which are essential components of cell membranes and play crucial roles in various biological processes.

Q3: Can you elaborate on the specific application of 2β-Bromo-3β-hydroxy-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester in ganglioside synthesis?

A: This specific derivative is instrumental in synthesizing (α2-9) and (α2-8) linked dineuraminyl saccharides. [] These linkages are characteristic of gangliosides, complex glycosphingolipids involved in cell signaling, recognition, and adhesion. The ability to synthesize these specific linkages allows researchers to create well-defined ganglioside structures for further investigation of their biological functions and potential therapeutic applications.

Q4: Are there any analytical techniques used to characterize this compound and its derivatives?

A4: While the provided research papers don't delve into specific analytical techniques for this compound, it's safe to assume that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. Additionally, chromatographic methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are likely used for purification and analysis.

Q5: What is the broader impact of research utilizing this compound?

A: The research utilizing this compound contributes significantly to understanding the biosynthesis and function of sialic acids, particularly within the context of gangliosides. [, , ] By providing tools to synthesize and study these complex molecules, the research paves the way for developing potential therapeutics for diseases associated with abnormal ganglioside metabolism, further diagnostic tools for sialidosis, and a deeper understanding of crucial biological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.